tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
CAS No.:
Cat. No.: VC16554583
Molecular Formula: C20H33ClN2O2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33ClN2O2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H |
| Standard InChI Key | VDTNDINRAXXTJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises three distinct subunits:
-
A tert-butyl carbamate group (–OC(O)N(C(CH₃)₃)), which enhances metabolic stability and modulates solubility .
-
A 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅), contributing hydrophobic interactions and potential π-π stacking with biological targets .
-
A piperidin-2-ylmethyl group, a saturated six-membered ring with a secondary amine, enabling hydrogen bonding and conformational flexibility .
The hydrochloride salt form improves crystallinity and aqueous solubility, facilitating purification and formulation .
Table 1: Molecular Properties of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₂N₂O₂·HCl | |
| Molecular Weight (g/mol) | 368.9 | |
| IUPAC Name | tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate hydrochloride | |
| CAS Number | 137649-92-4 |
Stereochemical Considerations
While the parent piperidine ring can exhibit chair and boat conformations, the 2-position substitution locks the piperidinylmethyl group into a specific spatial arrangement, potentially influencing receptor binding . Chirality at the piperidine nitrogen or carbamate linkage, if present, could further modulate biological activity, though explicit stereochemical data for this compound remains limited in public databases .
Synthesis and Characterization
Table 2: Key Reagents in Carbamate Synthesis
| Reagent | Role | Example Use Case |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc-protecting agent | Amine protection |
| Triethylamine | Base | Neutralize HCl byproduct |
| Hydrochloric acid | Salt formation | Improve crystallinity |
Analytical Characterization
Modern techniques for verifying structure and purity include:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), phenyl (δ ~7.2–7.4 ppm), and piperidine protons (δ ~1.5–3.0 ppm) .
-
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 368.9, with isotopic patterns matching the molecular formula .
-
X-ray Crystallography: Resolves conformational details of the piperidine ring and salt formation .
Physicochemical and Pharmacological Profiles
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~1–10 mg/mL), sufficient for in vitro assays. The tert-butyl group enhances lipid solubility (logP ~3.5), promoting blood-brain barrier penetration in preclinical models . Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .
Biological Activity
While primary literature on this compound’s pharmacology is sparse, structural analogs suggest:
-
Antimicrobial Potential: Piperidine derivatives often disrupt bacterial cell membranes, particularly against Gram-positive pathogens .
-
CNS Modulation: The piperidine moiety may interact with σ receptors or monoamine transporters, implicating roles in neuropsychiatric disorders .
Table 3: Comparative Bioactivity of Related Carbamates
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | σ-1 Receptor | 120 | |
| Tert-butyl ((1-((4-methoxybenzyl)sulfonyl)piperidin-2-yl)methyl)carbamate | Trypsin-like proteases | 45 |
Applications in Drug Discovery
Intermediate in API Synthesis
The compound serves as a precursor to bioactive molecules via:
-
Deprotection: Removing the Boc group with TFA yields a primary amine for further functionalization .
-
Cross-Coupling: Suzuki-Miyaura reactions on the phenyl ring introduce diverse substituents .
Prodrug Development
Carbamates are widely exploited as prodrug moieties due to their enzymatic hydrolysis in vivo. This compound’s stability under gastric conditions and rapid cleavage by esterases make it a candidate for masking amine functionalities in antivirals or antipsychotics .
Future Directions
Targeted Derivative Libraries
Systematic modification of the phenylpropyl chain (e.g., halogenation, methoxylation) could optimize target affinity and pharmacokinetics .
Mechanistic Studies
Elucidating the compound’s interactions with bacterial efflux pumps or neurotransmitter transporters remains a priority. High-throughput screening against disease-relevant protein panels is warranted .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume